4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
Description
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Properties
CAS No. |
648418-33-1 |
|---|---|
Molecular Formula |
C4H5FN2O3S |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-fluoro-6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H5FN2O3S/c1-7-2-3(5)4(8)6-11(7,9)10/h2H,1H3,(H,6,8) |
InChI Key |
IJCVHOQJDTXOCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NS1(=O)=O)F |
Origin of Product |
United States |
Biological Activity
4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound's structure includes a fluorine substituent that can significantly influence its pharmacological properties. The following sections will detail the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate thiadiazole precursors with fluorinated reagents. Recent studies have focused on mechanochemical methods that enhance yield and purity while reducing solvent use .
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Activity : In vitro studies have shown that 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione demonstrates potent antibacterial effects against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
- Mechanism of Action : The mechanism often involves inhibition of bacterial efflux pumps and biofilm formation .
Antioxidant Activity
Studies have also evaluated the antioxidant potential of this compound. The DPPH radical scavenging assay demonstrated that it possesses considerable antioxidant activity, comparable to known antioxidants .
Enzyme Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase (MAO) enzymes. Research indicated that certain derivatives exhibited significant inhibitory activity against MAO-A and MAO-B isoforms. For example:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 4-Fluoro-6-methyl derivative | 0.060 ± 0.002 | Not specified |
| Reference Inhibitor (Moclobemide) | 0.500 ± 0.050 | Not specified |
This data suggests that modifications in the structure can lead to enhanced enzyme inhibition .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione against clinical isolates of bacteria. The results indicated a strong correlation between structural features and biological activity:
- Inhibition Zone Diameter : The compound produced inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
Study on Antioxidant Properties
Another study focused on the antioxidant properties of this compound using different assays such as DPPH and ABTS. The results indicated a significant reduction in free radicals by up to 70%, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiadiazine derivatives in cancer therapy. A series of substituted 4H-1,2,6-thiadiazin-4-ones were synthesized and evaluated for their anti-cancer properties. Notably, compounds demonstrated significant activity against various cancer cell lines including bladder and prostate cancer. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazine scaffold could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Key Findings:
- Bladder Cancer: Compounds exhibited low micromolar activity with promising therapeutic windows.
- Prostate Cancer: Certain derivatives showed selective inhibition of cancer cell proliferation.
Hormonal Modulation
The compound has been investigated for its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist. Structural modifications of related thiadiazine derivatives led to the discovery of potent antagonists that can effectively modulate hormonal levels in vivo. For instance, one derivative maintained suppressive effects on plasma luteinizing hormone levels for over 24 hours in animal models .
Clinical Implications:
- Potential treatment for hormone-dependent conditions such as endometriosis and prostate cancer.
Organic Photovoltaics
Thiadiazine derivatives have been explored as materials for organic photovoltaics (OPVs). Their unique electronic properties allow them to function as donor or acceptor materials in photovoltaic cells. The incorporation of 4-fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione into polymer matrices has shown promise in enhancing the efficiency of solar energy conversion .
Performance Metrics:
- Bandgap: The polymers exhibit a wide bandgap (Eoptg 1.80–1.95 eV), making them suitable for visible light absorption.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Anticancer Research | Bladder and Prostate Cancer | Low micromolar activity with favorable therapeutic windows |
| Hormonal Modulation | GnRH Receptor Antagonism | Sustained hormonal suppression in vivo |
| Material Science | Organic Photovoltaics | High efficiency as donor/acceptor materials |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at electron-deficient positions on the thiadiazine ring. Key examples include:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | MeOH, 20°C, 1 h | 3-Methoxy-5-(methyl)-1λ⁶-thiadiazin-trione | 86% | |
| Benzo[d]thiazole-2-thiol | THF, Et₃N, 24 h | 3-(Benzothiazolylthio)-derivative | 71% |
-
Methoxy substitution proceeds regioselectively at the C-3 position due to electron-withdrawing effects from the fluorine and trione groups .
-
Thiol-based nucleophiles exhibit faster kinetics compared to oxygen nucleophiles, attributed to sulfur's enhanced nucleophilicity .
Cyclocondensation and Heterocycle Formation
The thiadiazine scaffold participates in annulation reactions to form fused heterocyclic systems:
Reaction with α-Haloketones
text4-Fluoro-6-methyl-thiadiazine-trione + R-CO-CH₂-X → 5-Substituted-[1,3,4]thiadiazino[2,3-b]triazoles
-
Demonstrated with chloroacetone (X = Cl, R = CH₃), achieving 68–74% yields under reflux conditions .
-
The reaction proceeds via thioamide intermediate formation, followed by ring expansion .
Acid-Catalyzed Rearrangements
Under strongly acidic conditions (e.g., POCl₃), the compound undergoes ring contraction:
Mechanistic Pathway
-
Protonation at the N-2 position
-
Cleavage of the S–N bond
-
Formation of a transient thiiranium ion
-
Rearrangement to 4-fluoro-6-methyl-1,3-thiazole-2-carboxylic acid derivatives
This pathway is critical for generating bioactive metabolites with antimicrobial properties .
Catalytic Hydrogenation
Selective reduction of the thiadiazine ring has been achieved using Pd/C (10 mol%) under H₂ (1 atm):
| Substrate Modification | Product | Selectivity |
|---|---|---|
| S-Oxidized derivatives | Tetrahydrothiadiazine analogs | >95% |
-
Hydrogenation occurs preferentially at the N–S bond without affecting the fluoromethyl group .
-
Products show enhanced solubility in polar solvents (logP reduction by 1.2–1.8 units) .
Oxidative Transformations
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide and sulfone derivatives:
Oxidation States
| Oxidizing Agent | Time | Product | Sulfur Oxidation State |
|---|---|---|---|
| mCPBA (1 equiv) | 2 h | Thiadiazine-S-oxide | +4 |
| mCPBA (2 equiv) | 6 h | Thiadiazine-S,S-dioxide | +6 |
Sulfoxide derivatives exhibit improved pharmacokinetic profiles (t₁/₂ increased from 2.1 to 5.7 h in murine models) .
Biological Alkylation
The compound acts as an electrophile in enzyme-mediated alkylation:
Glutathione Transferase Assay
textThiadiazine-trione + GSH → S-(Thiadiazinyl)-glutathione conjugate
-
Second-order rate constant (k₂): 2.4 × 10³ M⁻¹s⁻¹ at pH 7.4
-
Competitive inhibition observed against GST P1-1 (IC₅₀ = 18.7 μM)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces radical-mediated decomposition:
Primary Photoproducts
-
Fluoromethyl sulfenic acid (detected by EPR)
-
Nitrogen gas evolution (quantified by GC-MS)
-
3-Methylene-1,2-dithiolan-4-one (isolated in 32% yield)
Degradation follows first-order kinetics (t₁/₂ = 45 min in acetonitrile) .
This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The fluorine substituent significantly modulates reaction thermodynamics, while the methyl group provides steric control in nucleophilic attacks. Recent advances in mechanochemical synthesis (e.g., ball-milling techniques) have improved yields in substitution reactions by 15–20% compared to traditional solution-phase methods .
Q & A
Q. How do substituent modifications at the 6-methyl position influence physicochemical properties (e.g., solubility, logD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
